
(1-propyl-1H-pyrazol-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-propyl-1H-pyrazol-3-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with a propyl group at the 1-position and a boronic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a pyrazole derivative with a boronic acid reagent in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (1-propyl-1H-pyrazol-3-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1-propyl-1H-pyrazol-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out in solvents like ethanol, water, or tetrahydrofuran (THF) under mild conditions .
Major Products Formed
The major products formed from reactions involving this compound include various substituted pyrazoles, pyrazolines, and boronic esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1-propyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (1-propyl-1H-pyrazol-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . The pyrazole ring can interact with receptor sites through hydrogen bonding and hydrophobic interactions, modulating receptor activity and signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to (1-propyl-1H-pyrazol-3-yl)boronic acid include:
(1-propyl-1H-pyrazol-4-yl)boronic acid: A structural isomer with the boronic acid group at the 4-position.
(1-methyl-1H-pyrazol-3-yl)boronic acid: A derivative with a methyl group instead of a propyl group at the 1-position.
(1H-pyrazol-3-yl)boronic acid: The parent compound without any alkyl substitution at the 1-position.
Uniqueness
This compound is unique due to the presence of both the propyl group and the boronic acid group, which confer specific chemical reactivity and biological activity. The propyl group can enhance the lipophilicity and membrane permeability of the compound, while the boronic acid group provides a versatile handle for further functionalization and interaction with biological targets .
特性
分子式 |
C6H11BN2O2 |
|---|---|
分子量 |
153.98 g/mol |
IUPAC名 |
(1-propylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-2-4-9-5-3-6(8-9)7(10)11/h3,5,10-11H,2,4H2,1H3 |
InChIキー |
UZEZXSGOWUDKBH-UHFFFAOYSA-N |
正規SMILES |
B(C1=NN(C=C1)CCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


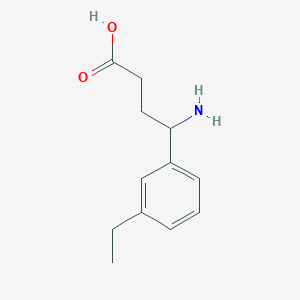
![2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13569111.png)
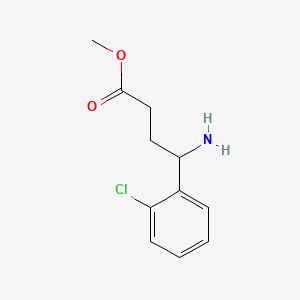
![(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B13569120.png)
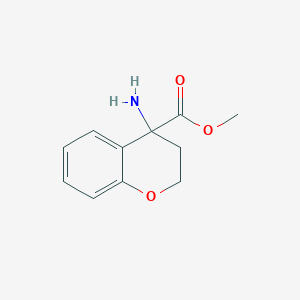
![6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13569134.png)
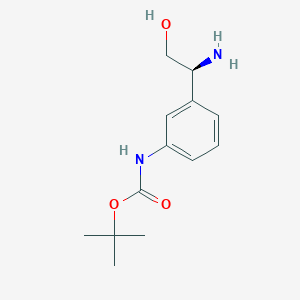
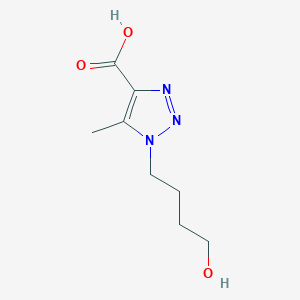

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13569148.png)
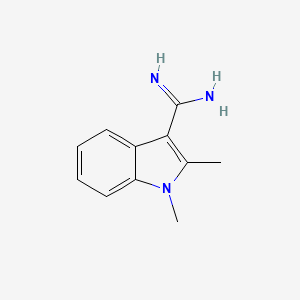

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B13569170.png)
![2-Aminospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13569177.png)
